N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide

Catalog No.
S12873568
CAS No.
M.F
C22H20ClF2N3O3
M. Wt
447.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyr...

Product Name

N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide

IUPAC Name

N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide

Molecular Formula

C22H20ClF2N3O3

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20?/m1/s1

InChI Key

KALMTELCNYQBGB-BPAMGIGYSA-N

Canonical SMILES

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl

Isomeric SMILES

COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC([C@@H]3C[C@H](CN3)O)C4=CC(=C(C=C4)F)Cl

N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide is a complex organic compound noted for its intricate structure and potential pharmacological applications. It features a unique combination of functional groups, including a carboxamide moiety, a methoxy group, and a hydroxypyrrolidine unit, which contribute to its biological activity. The compound's molecular formula is C19_{19}H19_{19}ClF2_2N2_2O3_3, and it has a molecular weight of approximately 397.82 g/mol.

The chemical reactivity of N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide can be explored through various reactions typical for amides and isoquinolines. These may include:

  • Nucleophilic substitutions: The presence of the carboxamide group allows for nucleophilic attack, leading to the formation of new derivatives.
  • Reduction reactions: The functional groups may undergo reduction under specific conditions to yield alcohols or amines.
  • Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, breaking down into its constituent parts.

This compound has shown promise in various biological assays, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Preliminary studies suggest that it may exhibit:

  • Antiviral activity: Its structure suggests potential efficacy against viral infections, particularly hepatitis C virus, as indicated in some patent literature .
  • Antitumor properties: Compounds with similar isoquinoline structures have been studied for their ability to inhibit cancer cell proliferation.

The synthesis of N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide can be achieved through multi-step organic synthesis techniques. Key steps may include:

  • Formation of the isoquinoline core: This can involve cyclization reactions from simpler precursors.
  • Introduction of functional groups: Sequential reactions such as halogenation and methoxylation to introduce the necessary substituents.
  • Amide coupling: The final step typically involves coupling the isoquinoline derivative with the pyrrolidine-derived amine to form the desired amide.

The applications of N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide are primarily in medicinal chemistry:

  • Drug development: Its potential as an antiviral or anticancer agent makes it a candidate for further investigation in drug discovery programs.
  • Research tool: It can serve as a molecular probe in studies aimed at understanding enzyme mechanisms or receptor interactions.

Interaction studies are crucial for understanding how N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide interacts with biological targets. These studies typically involve:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • Cellular assays: To evaluate the biological effects of the compound on cell viability and function.

Preliminary results indicate that this compound may interact with pathways involved in cell signaling and proliferation.

Several compounds share structural similarities with N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide, including:

Compound NameStructureNotable Features
BMS-777607StructureExhibits potent activity against certain cancer types; contains similar fluorinated phenyl groups .
Compound AStructure not specifiedKnown for its antiviral properties; shares functional groups that may enhance bioactivity.
Compound BStructure not specifiedRelated to neuroprotective effects; has a similar amide linkage contributing to its mechanism of action.

Uniqueness

The uniqueness of N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide lies in its specific combination of a hydroxypyrrolidine unit and methoxy-substituted isoquinoline structure, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

447.1161255 g/mol

Monoisotopic Mass

447.1161255 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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